3-Formyl-1-methyl-1H-indole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-1-methyl-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
The synthesis of 3-Formyl-1-methyl-1H-indole-7-carboxylic acid typically involves several steps, starting from readily available precursors. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core . The formyl and carboxylic acid groups are then introduced through subsequent functionalization reactions. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
3-Formyl-1-methyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Formyl-1-methyl-1H-indole-7-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 3-Formyl-1-methyl-1H-indole-7-carboxylic acid exerts its effects involves interactions with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways such as inflammation, cell proliferation, and apoptosis . The specific molecular targets and pathways involved depend on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
3-Formyl-1-methyl-1H-indole-7-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-carboxaldehyde: Similar in structure but lacks the methyl and carboxylic acid groups.
3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid: Contains an isobutyl group instead of a methyl group, leading to different chemical properties.
Methyl 3-formyl-1H-indole-4-carboxylate: Has a methoxycarbonyl group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H9NO3 |
---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
3-formyl-1-methylindole-7-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-12-5-7(6-13)8-3-2-4-9(10(8)12)11(14)15/h2-6H,1H3,(H,14,15) |
InChI-Schlüssel |
OBBQNZXBAMVGKR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C(=CC=C2)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.